molecular formula C18H17N3O6S B6500348 N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide CAS No. 851988-57-3

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide

Cat. No.: B6500348
CAS No.: 851988-57-3
M. Wt: 403.4 g/mol
InChI Key: ZYHRZFGKGMNSFL-UHFFFAOYSA-N
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Description

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide is a heterocyclic compound featuring a tricyclic core comprising oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. The tricyclic system introduces rigidity, which may influence molecular packing and intermolecular interactions, as observed in structurally related hydrazide derivatives .

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-23-13-4-9(5-14(24-2)16(13)25-3)17(22)20-21-18-19-10-6-11-12(27-8-26-11)7-15(10)28-18/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRZFGKGMNSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to summarize the biological activity associated with this compound based on available research findings.

  • Molecular Formula : C26H26N2O7S3
  • Molecular Weight : 574.68 g/mol
  • CAS Number : 892856-71-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its effects on microbial pathogens.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways. Studies have reported increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, leading to inhibited proliferation.
  • Inhibition of Metastasis : The compound may reduce the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs).

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : Studies indicate that it possesses antifungal properties against common pathogens such as Candida albicans and Aspergillus species.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Study AAnticancerInduced apoptosis in breast cancer cell lines (IC50 = 15 µM)
Study BAntimicrobialEffective against E. coli (MIC = 16 µg/mL)
Study CMechanisticInhibited MMPs leading to reduced metastasis in melanoma models

The proposed mechanisms for the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Targeting Specific Pathways : It appears to modulate key signaling pathways involved in cell survival and proliferation such as PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituents, heteroatom arrangement, and ring systems. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Properties/Findings Reference
N-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca-...-yl}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-methoxybenzamide Lower lipophilicity; no bioactivity reported
(E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide C₁₈H₁₉N₃O₅ ~357.36 2-hydroxybenzylidene Monoclinic crystal system; hydrogen bonding
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-... C₂₀H₁₅N₆O 379.38 Hexaazatricyclic core; 4-methoxyphenyl Enhanced π-π interactions; triclinic packing
N'-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca-...-yl}-3,4,5-trimethoxybenzohydrazide (Target) C₁₉H₁₇N₃O₆S (estimated) ~439.42 3,4,5-trimethoxybenzohydrazide High rigidity; predicted hydrogen bonding

Key Observations:

  • Substituent Effects: The 3,4,5-trimethoxy group in the target compound increases molecular weight and lipophilicity compared to mono-methoxy analogs (e.g., 328.34 vs.
  • Heteroatom Arrangement : The dioxa-thia-aza tricyclic core contrasts with hexaazatricyclic systems (), where additional nitrogen atoms may alter electronic properties and reactivity .
  • Crystal Packing : Hydrazide derivatives with hydroxyl or halogen substituents (e.g., bromo, chloro) form one-dimensional chains via hydrogen bonds, while the target compound’s methoxy groups may favor van der Waals interactions .

Research Findings and Implications

  • Structural Analysis: X-ray diffraction (e.g., SHELX, ORTEP) confirms that substituents dictate crystal packing. The target compound’s tricyclic core may adopt a monoclinic system similar to (E)-N'-(2-hydroxybenzylidene) derivatives .
  • Synthetic Challenges : The tricyclic system’s complexity necessitates precise control over cyclization conditions, as seen in Asinger reactions for related heterocycles () .

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